2-Octanol

Catalog No.
S3720451
CAS No.
4128-31-8
M.F
CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanol

CAS Number

4128-31-8

Product Name

2-Octanol

IUPAC Name

octan-2-ol

Molecular Formula

CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O

solubility

0.01 M
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Canonical SMILES

CCCCCCC(C)O

Studying Membrane Interactions

2-Octanol possesses an amphiphilic nature. This means it has a hydrophobic (water-fearing) tail consisting of an eight-carbon chain (octyl group) and a hydrophilic (water-loving) head formed by a hydroxyl group []. This property allows it to interact with both water and organic solvents, making it ideal for studying biological membranes [].

Researchers can leverage 2-Octanol to probe the structure and function of membranes found in cells and organelles []. By studying how 2-Octanol partitions between water and organic phases within the membrane environment, scientists can gain insights into the membrane's properties, such as permeability and fluidity [].

Chiral Derivatizing Agent

2-Octanol, particularly its enantiomer (R)-(-)-2-Octanol, finds application as a chiral derivatizing agent []. Many molecules exist in mirror-image forms called enantiomers, possessing identical chemical properties but interacting differently with other chiral molecules. Directly differentiating these enantiomers can be challenging [].

(R)-(-)-2-Octanol can be attached to an enantiomeric mixture, forming diastereoisomers. These diastereoisomers have distinct properties, such as differing melting points or retention times in chromatography techniques []. This allows researchers to easily distinguish and analyze the original enantiomers, aiding in the study of chiral drugs and other biological molecules.

Environmental Research

2-Octanol plays a role in environmental research due to its octanol-water partition coefficient (log P) []. Log P is a measure of a molecule's hydrophobicity, indicating its preference for water or organic solvents [].

The log P value of 2-Octanol is often used as a reference point for evaluating the potential environmental impact of various chemicals []. Since many pollutants tend to accumulate in fatty tissues of organisms, which are essentially organic environments, chemicals with log P values similar to 2-Octanol are more likely to bioaccumulate and pose environmental concerns [].

2-Octanol, also known as octan-2-ol, is an organic compound with the chemical formula C8H18O\text{C}_8\text{H}_{18}\text{O}. It is classified as a secondary alcohol and is characterized by its colorless, oily liquid form that is poorly soluble in water but soluble in most organic solvents. The compound has a molecular weight of approximately 130.23 g/mol and is noted for its chiral nature . 2-Octanol is produced primarily through the base-cleavage of ricinoleic acid, which is derived from castor oil, a triglyceride that serves as the main feedstock for its synthesis .

Typical of secondary alcohols. One significant reaction is its dehydrogenation to form 2-octanone and hydrogen gas:

C8H18OC8H16O+H2\text{C}_8\text{H}_{18}\text{O}\rightarrow \text{C}_8\text{H}_{16}\text{O}+\text{H}_2

The enthalpy change for this reaction at standard conditions is approximately 52.97kJ mol52.97\,\text{kJ mol} . Additionally, 2-octanol can participate in esterification reactions to produce various esters, which are used in numerous applications across different industries .

Research indicates that 2-octanol exhibits biological activity that can affect human health. It has been noted for its potential to cause skin defatting, leading to dryness or cracking upon contact. Inhalation of vapor can result in respiratory irritation, while ingestion poses risks such as chemical pneumonitis due to aspiration into the lungs . Furthermore, it has been studied for its effects on neurological conditions, such as essential tremor, where it may serve as a solvent or component in therapeutic formulations .

The primary method for synthesizing 2-octanol involves the base-cleavage of ricinoleic acid obtained from castor oil. This process yields both sebacic acid and 2-octanol. Other methods may include catalytic hydrogenation of octanal or the reduction of 2-octanone . The production process is notable for being biobased and environmentally friendly due to the renewable nature of castor oil.

2-Octanol has a wide range of applications across various industries:

  • Flavoring Agent: Utilized in food products for its flavoring properties.
  • Solvent: Acts as a low-volatility solvent in paints, coatings, adhesives, and agrochemicals.
  • Defoaming Agent: Used in pulp and paper processing, oil and gas extraction, and cement production.
  • Chemical Intermediate: Serves as a precursor for producing surfactants, cosmetic emollients, plasticizers, pesticides, lubricants, and fragrances .
  • Mineral Extraction: Functions as a frother in mineral flotation processes.

Interaction studies involving 2-octanol focus on its chemical reactivity and biological effects. The compound's ability to act as a solvent allows it to interact with various substances in formulations used for industrial applications. Its safety profile indicates potential hazards associated with inhalation and skin contact; thus, appropriate safety measures are recommended during handling .

Several compounds share structural similarities with 2-octanol. Here are some notable examples:

Compound NameChemical FormulaTypeUnique Features
1-OctanolC8H18OPrimary AlcoholLess complex structure; used primarily as a solvent and in flavoring.
1-HeptanolC7H16OPrimary AlcoholShorter carbon chain; used in similar applications but with different properties.
2-NonanolC9H20OSecondary AlcoholLonger carbon chain; exhibits different solubility characteristics.
3-OctanolC8H18OSecondary AlcoholDifferent position of hydroxyl group; affects its reactivity and applications.
Capryl AlcoholC8H18OSecondary AlcoholSimilar uses but derived from different sources; often used in cosmetics.

The uniqueness of 2-octanol lies in its specific applications as a solvent and chemical intermediate derived from renewable resources like castor oil . Its distinct properties make it suitable for diverse industrial applications while maintaining an environmentally friendly profile.

Physical Description

Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid

Color/Form

Liquid
Colorless liquid

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.135765193 g/mol

Monoisotopic Mass

130.135765193 g/mol

Boiling Point

179.25 °C
179 °C
BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/
178.5 °C

Flash Point

76 °C

Heavy Atom Count

9

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.8193 g/cu cm at 20 °C
Relative density (water = 1): 0.82
0.817-0.820 (20°)

Odor

Characteristically disagreeable, but aromatic

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

3.5 °C
-31.6 °C
Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/
-38.6°C
-38.6 °C

Vapor Pressure

0.24 mmHg
VP: 1 mm Hg at 32.8 °C
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32

Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.

Associated Chemicals

2-Octanol (l);5978-70-1
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8

Wikipedia

2-octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by heating sodium ricinoleate with caustic soda in a copper vessel and distilling.
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Octanol: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 11-23-2023

Explore Compound Types